5-(2,5-Dimethylfuran-3-yl)-5-methylimidazolidine-2,4-dione
Overview
Description
5-(2,5-Dimethylfuran-3-yl)-5-methylimidazolidine-2,4-dione is a heterocyclic compound that features both furan and imidazolidine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the furan ring, known for its reactivity and biological activity, combined with the imidazolidine-2,4-dione moiety, makes this compound a valuable subject for research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-Dimethylfuran-3-yl)-5-methylimidazolidine-2,4-dione typically involves the reaction of 2,5-dimethylfuran with an appropriate imidazolidine-2,4-dione precursor. One common method is the Claisen-Schmidt condensation, where 3-acetyl-2,5-dimethylfuran reacts with an imidazolidine-2,4-dione derivative in the presence of a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like ethanol under reflux conditions.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized using microwave-assisted organic synthesis (MAOS) techniques. This method offers advantages such as shorter reaction times, higher yields, and reduced energy consumption . The use of solid-phase synthesis and solvent-free conditions can further enhance the efficiency and environmental friendliness of the process.
Chemical Reactions Analysis
Types of Reactions
5-(2,5-Dimethylfuran-3-yl)-5-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The imidazolidine-2,4-dione moiety can be reduced to form imidazolidines.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products
The major products formed from these reactions include substituted furans, reduced imidazolidines, and various oxygenated derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-(2,5-Dimethylfuran-3-yl)-5-methylimidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 5-(2,5-Dimethylfuran-3-yl)-5-methylimidazolidine-2,4-dione involves its interaction with various molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the imidazolidine-2,4-dione moiety can form hydrogen bonds with amino acid residues. These interactions can disrupt the function of microbial enzymes, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
3-acetyl-2,5-dimethylfuran: A furan derivative with similar reactivity and biological activity.
1-thiocarbamoyl-3-(2,5-dimethylfuran-3-yl)-5-(fluoro/trifluoromethylphenyl)-2-pyrazolines: Compounds with antimicrobial activity and similar structural features.
Uniqueness
5-(2,5-Dimethylfuran-3-yl)-5-methylimidazolidine-2,4-dione is unique due to the combination of the furan and imidazolidine-2,4-dione moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
5-(2,5-dimethylfuran-3-yl)-5-methylimidazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-5-4-7(6(2)15-5)10(3)8(13)11-9(14)12-10/h4H,1-3H3,(H2,11,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJIYGFFXUPPDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C2(C(=O)NC(=O)N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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